(2E)-3-{3-bromo-4-[(2-fluorobenzyl)oxy]phenyl}-2-(3-nitrophenyl)prop-2-enenitrile
Overview
Description
(2E)-3-{3-bromo-4-[(2-fluorobenzyl)oxy]phenyl}-2-(3-nitrophenyl)prop-2-enenitrile is a useful research compound. Its molecular formula is C22H14BrFN2O3 and its molecular weight is 453.3 g/mol. The purity is usually 95%.
The exact mass of the compound 3-{3-bromo-4-[(2-fluorobenzyl)oxy]phenyl}-2-(3-nitrophenyl)acrylonitrile is 452.01718 g/mol and the complexity rating of the compound is 644. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Organic Chemistry and Heterocycle Synthesis
The use of acrylonitrile derivatives in organic chemistry is significant for the formation of C-C bonds, a crucial aspect of constructing bioactive heterocycles. Such compounds are noted for their diverse bioactivities and are capable of undergoing several useful organic transformations. The introduction of fluorine atoms into these molecules is of particular interest due to fluorine's prominent role in medicinal chemistry, contributing to anti-cancer, anti-inflammatory, and other therapeutic areas (S. Naveen et al., 2006). The synthesis methods described for related molecules underscore the strategic incorporation of fluorine to create new dipolarophiles for constructing bioactive heterocycles.
Photoluminescent Materials
Research into the photoluminescence of derivatives similar to the compound has led to the development of novel materials with potential applications in optical devices and sensors. For instance, compounds emitting green fluorescence under UV irradiation were synthesized, demonstrating good thermal stability and potential for application in photoluminescent materials. These findings are important for the development of new materials for electronic and photonic technologies (Zhaozhe Xu et al., 2012).
Polymer Chemistry
In polymer science, acrylonitrile-containing compounds have been explored for their integration into polymers, offering a pathway to synthesize acrylonitrile-containing polymers with various architectures. This research contributes to the development of materials with tailored properties for specific applications, ranging from coatings to advanced materials for technological applications (Ozlenen B. Ilhanli et al., 2006). The methodology and results highlight the versatility of acrylonitrile derivatives in polymer synthesis, enabling the design of novel materials with desired physical and chemical properties.
Properties
IUPAC Name |
(E)-3-[3-bromo-4-[(2-fluorophenyl)methoxy]phenyl]-2-(3-nitrophenyl)prop-2-enenitrile | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H14BrFN2O3/c23-20-11-15(8-9-22(20)29-14-17-4-1-2-7-21(17)24)10-18(13-25)16-5-3-6-19(12-16)26(27)28/h1-12H,14H2/b18-10- | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MYYJMVHDJSPNTO-ZDLGFXPLSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)COC2=C(C=C(C=C2)C=C(C#N)C3=CC(=CC=C3)[N+](=O)[O-])Br)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)COC2=C(C=C(C=C2)/C=C(/C#N)\C3=CC(=CC=C3)[N+](=O)[O-])Br)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H14BrFN2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
453.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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